molecular formula C19H28N4O5 B2981630 (4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1226435-09-1

(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2981630
CAS RN: 1226435-09-1
M. Wt: 392.456
InChI Key: CEODQEJVODMSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H28N4O5 and its molecular weight is 392.456. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis as a building block for creating more complex molecules. Its structure allows for the introduction of various functional groups, making it versatile for constructing pharmacologically active molecules or materials with specific properties .

Fungicidal Activity

According to patent literature, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been identified to possess fungicidal properties. This suggests that our compound could be modified to develop new fungicides for agricultural use .

Ligand for σ1 Receptors

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been synthesized and evaluated as a ligand for σ1 receptors, which are involved in several neurological processes. This application could be significant in the development of treatments for neurodegenerative diseases .

Synthesis of Spirocyclotriphosphazenes

The compound has been utilized in the synthesis of spirocyclotriphosphazenes. These are a class of compounds known for their flame retardant properties and are used in the development of fire-resistant materials .

Chemical Intermediate

Due to its reactive sites, this compound can act as an intermediate in chemical reactions, particularly in the synthesis of heterocyclic compounds, which are prominent in many drugs and agrochemicals .

Research Tool in Chemistry

The compound’s unique structure makes it a valuable tool in research, particularly in studying the mechanisms of chemical reactions and the development of new synthetic methodologies .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-21-13-15(16(20-21)26-2)18(25)22-7-3-14(4-8-22)17(24)23-9-5-19(6-10-23)27-11-12-28-19/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEODQEJVODMSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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